2,4-Thiazolidinedione, 5-(2-furanylmethylene)-
Overview
Description
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the furan ring attached to the thiazolidinedione core enhances its chemical reactivity and biological properties.
Biochemical Analysis
Biochemical Properties
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- plays a crucial role in various biochemical reactions. It is known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The binding of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- to PPARγ leads to the modulation of gene expression, influencing the activity of enzymes and proteins involved in metabolic pathways . Additionally, this compound has been shown to interact with other biomolecules, such as coactivators and corepressors, which further modulate its biochemical effects .
Cellular Effects
The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPARγ by 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- leads to increased adipocyte differentiation and enhanced insulin sensitivity . Moreover, it has been observed to inhibit inflammatory responses by reducing the expression of pro-inflammatory cytokines . These cellular effects highlight the potential of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- in treating metabolic disorders and inflammatory diseases .
Molecular Mechanism
The molecular mechanism of action of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- involves its interaction with PPARγ and subsequent modulation of gene expression . This binding event leads to the recruitment of coactivators and the activation of target genes involved in glucose and lipid metabolism . Additionally, 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been observed that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can lead to adaptive cellular responses, such as changes in receptor expression levels and alterations in metabolic pathways . These temporal effects are crucial for optimizing the therapeutic use of this compound .
Dosage Effects in Animal Models
The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- vary with different dosages in animal models . At lower doses, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and weight gain . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks .
Metabolic Pathways
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is involved in several metabolic pathways, primarily through its interaction with PPARγ . This interaction leads to the activation of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . Additionally, the compound influences the levels of various metabolites, such as triglycerides and free fatty acids, by modulating the activity of key enzymes in these pathways . Understanding these metabolic effects is essential for developing therapeutic strategies targeting metabolic disorders .
Transport and Distribution
The transport and distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is primarily within the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The nuclear localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is critical for its role in regulating gene expression and modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with furfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the compound can yield dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its antihyperglycemic and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced inflammation .
Comparison with Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, used for the treatment of type 2 diabetes.
Ciglitazone: The prototypical drug of the thiazolidinedione class.
Uniqueness: 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is unique due to the presence of the furan ring, which enhances its chemical reactivity and biological activity compared to other thiazolidinedione derivatives. This structural feature allows for a broader range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVFRZKBDVKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257695 | |
Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5718-88-7 | |
Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5718-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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